![molecular formula C9H18OS B13174653 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H18OS. It is characterized by a cyclobutane ring substituted with a hydroxyl group and a sulfanyl group attached to a 3-methylbutan-2-yl chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-methylbutan-2-thiol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutane derivatives
Substitution: Various substituted cyclobutane compounds
Scientific Research Applications
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar structure but lacking the cyclobutane ring.
Cyclobutanol: A simpler compound with only a hydroxyl group attached to the cyclobutane ring.
3-Methylbutan-2-thiol: A thiol compound with a similar side chain but without the cyclobutane ring.
Uniqueness
3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is unique due to the combination of its cyclobutane ring and the presence of both hydroxyl and sulfanyl groups. This structural arrangement provides distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H18OS |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-(3-methylbutan-2-ylsulfanyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H18OS/c1-6(2)7(3)11-9-4-8(10)5-9/h6-10H,4-5H2,1-3H3 |
InChI Key |
DBKYKCZFBKTJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)SC1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


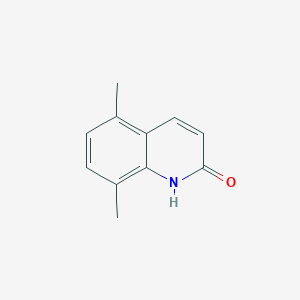

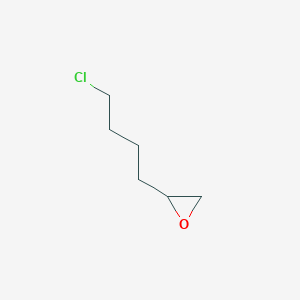
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)

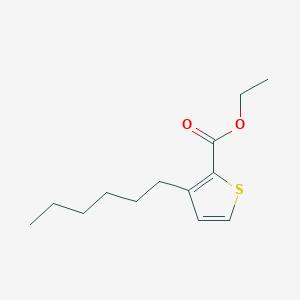
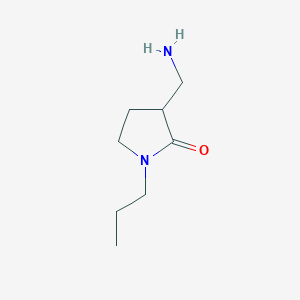
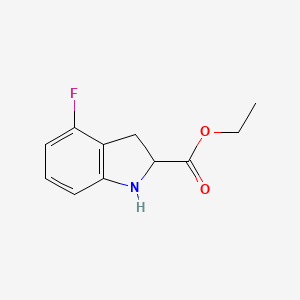

![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13174633.png)

![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13174641.png)

